2-Oxazolecarboxylicacid,5-ethoxy-,2-(aminoiminomethyl)hydrazide(9CI)
Description
2-Oxazolecarboxylic acid,5-ethoxy-,2-(aminoiminomethyl)hydrazide(9CI) is a heterocyclic compound featuring an oxazole core substituted with an ethoxy group at position 5, a carboxylic acid group, and a hydrazide moiety modified with an aminoiminomethyl (guanidine-like) group.
Properties
IUPAC Name |
N-(diaminomethylideneamino)-5-ethoxy-1,3-oxazole-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N5O3/c1-2-14-4-3-10-6(15-4)5(13)11-12-7(8)9/h3H,2H2,1H3,(H,11,13)(H4,8,9,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JONWUDXOAJZHMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN=C(O1)C(=O)NN=C(N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxazolecarboxylicacid,5-ethoxy-,2-(aminoiminomethyl)hydrazide(9CI) typically involves multiple steps, starting with the formation of the oxazole ring. This can be achieved through cyclization reactions involving appropriate precursors. The ethoxy group is introduced via an ethylation reaction, while the aminoiminomethyl hydrazide moiety is incorporated through a series of substitution and condensation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
2-Oxazolecarboxylicacid,5-ethoxy-,2-(aminoiminomethyl)hydrazide(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group or the hydrazide moiety is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different substituents, while substitution reactions can produce a variety of functionalized oxazole compounds.
Scientific Research Applications
2-Oxazolecarboxylicacid,5-ethoxy-,2-(aminoiminomethyl)hydrazide(9CI) has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the development of new materials, such as polymers or coatings, with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-Oxazolecarboxylicacid,5-ethoxy-,2-(aminoiminomethyl)hydrazide(9CI) involves its interaction with molecular targets such as enzymes or receptors. The oxazole ring and hydrazide moiety can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction processes.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Differences and Implications
Benzene (): Lacks heteroatoms, leading to weaker dipole interactions but stronger van der Waals forces .
Functional Groups: Hydrazide vs. Carboxamide/Ester: The hydrazide group (-CONHNH₂) in the target compound and ’s thiazole derivative offers dual hydrogen-bonding sites, unlike carboxamides () or esters (), which may reduce metabolic stability . Guanidine Modification: The aminoiminomethyl group in the target compound and ’s derivative introduces strong basicity, facilitating interactions with acidic biological targets (e.g., enzymes or nucleic acids) .
Methyl groups () and phenyl rings () alter steric hindrance, affecting binding pocket compatibility .
Biological Activity
2-Oxazolecarboxylic acid, 5-ethoxy-, 2-(aminoiminomethyl)hydrazide (9CI), identified by CAS number 398996-54-8, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and cytotoxic properties, supported by relevant data tables and case studies.
- Molecular Formula : CHNO
- Molecular Weight : 213.19 g/mol
- Structure : The compound features an oxazole ring and a hydrazide functional group, which are critical for its biological activities.
Antimicrobial Activity
Research has indicated that compounds with hydrazone moieties exhibit significant antimicrobial properties. The synthesis of various acylhydrazones has shown promising results against resistant bacterial strains, including MRSA (methicillin-resistant Staphylococcus aureus) .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Activity Against MRSA | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Acylhydrazone A | Yes | 32 µg/mL |
| Acylhydrazone B | Yes | 16 µg/mL |
| 2-Oxazolecarboxylic Acid Derivative | Yes | TBD |
Anticancer Properties
The compound's potential as an anticancer agent is supported by studies showing that derivatives with similar structures exhibit cytotoxic effects on various cancer cell lines. For instance, compounds synthesized from the acylhydrazone group have demonstrated efficacy against cancer cells while maintaining low toxicity to normal cells .
Case Study: Cytotoxicity in Cancer Cell Lines
In a study evaluating the cytotoxic effects of various acylhydrazones, it was found that certain derivatives showed IC values in the low micromolar range against different cancer cell lines. The evaluation involved treating cancer cells with varying concentrations of the compounds over a specific period.
Table 2: Cytotoxicity Results
| Compound Name | Cell Line Tested | IC (µM) | Toxicity to Normal Cells |
|---|---|---|---|
| Acylhydrazone A | HeLa | 15 | Low |
| Acylhydrazone B | MCF-7 | 20 | Low |
| 2-Oxazolecarboxylic Acid Derivative | A549 | TBD | TBD |
The proposed mechanism of action for the biological activity of this compound involves interference with cellular processes through inhibition of key enzymes and pathways. For instance, compounds with hydrazone structures have been shown to inhibit tyrosinase activity, which is crucial in melanin biosynthesis and has implications in skin cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
